molecular formula C11H12O2 B173252 5-Phenylpent-4-enoic acid CAS No. 17920-83-1

5-Phenylpent-4-enoic acid

Cat. No. B173252
CAS RN: 17920-83-1
M. Wt: 176.21 g/mol
InChI Key: ISCHCBAXHSLKOZ-XBXARRHUSA-N
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Description

5-Phenylpent-4-enoic acid, also known as PPA, is a compound that has gained significant attention from researchers due to its unique physical and chemical properties. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol .


Synthesis Analysis

The synthesis of 5-Phenylpent-4-enoic acid involves the use of (3-carboxypropyl)triphenylphosphonium bromide in tetrahydrofuran, followed by the addition of sodium bis(trimethylsilyl)amide . This reaction is stirred and then cooled to -78 °C . The protocol allows a practical, catalyst-free, and rapid approach to access various heterocyclic units .


Molecular Structure Analysis

The InChI code for 5-Phenylpent-4-enoic acid is 1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ .


Chemical Reactions Analysis

5-Phenylpent-4-enoic acid has been used as a substrate in the intramolecular chaperone-assisted dual-anchoring activation (ICDA) model for electrophilic halocyclization . This protocol allows access to seven types of small-sized, medium-sized, large-sized heterocyclic units and to realize polyene-like domino halocyclizations .


Physical And Chemical Properties Analysis

5-Phenylpent-4-enoic acid is a powder with a melting point of 84-89 °C .

Scientific Research Applications

Photochemical Synthesis

Generation of sulfonated isobenzofuran-1(3H)-ones under photocatalysis Zhang et al. (2018) demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones from starting materials including 2-vinylbenzoic acids and 5-phenylhex-5-enoic acid under photocatalysis in the presence of visible light. This process, involving a single electron transfer, facilitated the formation of the desired products in good yields. The extension of this method to 5-phenylpent-4-enoic acid suggests potential applications in synthesizing complex organic compounds or pharmaceuticals through photochemical reactions Zhang et al., 2018.

Organic Synthesis and Reactivity

Reaction of 5-phenylpenta-2,4-dienoic acid with benzene Ismagilova et al. (2020) studied the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, resulting in the formation of three products including 5,5-diphenylpent-2-enoic acid and derivatives of tetralone and indanone. This study provides insights into the reactivity and potential applications of 5-phenylpent-4-enoic acid in synthesizing complex organic structures, which can be relevant in material science or pharmaceutical synthesis Ismagilova et al., 2020.

Antibacterial Activity

Synthesis, characterization, and anti-bacterial activity of 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles Banday et al. (2010) investigated the antibacterial activity of synthesized compounds, including derivatives from 5-phenylpent-4-enoic acid. The compounds exhibited significant antimicrobial activity against various bacterial strains, highlighting the potential of 5-phenylpent-4-enoic acid derivatives in developing new antibacterial agents Banday et al., 2010.

Safety And Hazards

The safety information for 5-Phenylpent-4-enoic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(E)-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHCBAXHSLKOZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylpent-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
EV Starodubtseva, OV Turova, OM Antipova… - Russian Chemical …, 2010 - Springer
… Asymmetric hydrogenation of the C=C bond in 5 acetylamino 5 phenylpent 4 enoic acid methyl ester or N,N dimethylamide catalyzed by rhodium complexes with chiral bisphosphine …
Number of citations: 2 link.springer.com
A Kusakabe, C Wang, Y Xu, I Molnár… - Microbiology …, 2022 - Am Soc Microbiol
… magnetic resonance spectroscopy and comparison to authentic synthetic standards identified these bioactive metabolites as trans-cinnamic acid (t-CA), (4E)-5-phenylpent-4-enoic acid (…
Number of citations: 16 journals.asm.org
J Schröder, S Raiber, T Berger, A Schmidt… - Biochemistry, 1998 - ACS Publications
… Activity was detected only with a diketide derivative (N-acetylcysteamine thioester of 3-oxo-5-phenylpent-4-enoic acid) that corresponded to the CHS reaction intermediate postulated …
Number of citations: 111 pubs.acs.org
FV Singh, T Wirth - Organic Letters, 2011 - ACS Publications
… of our previous research efforts (9a) and further evidenced by the isolation of a selenolactone as a reaction intermediate during the catalytic cyclization of (E)-5-phenylpent-4-enoic acid …
Number of citations: 137 pubs.acs.org
D VARGA, L CRISAN, L PACUREANU - SCIENTIFIC COMMITTEE, 2017 - ibn.idsi.md
… In order to obtain shape similar compounds with X-ray ligand used as query molecule (2R, 4E)-2-[(naphthalen2-ylcarbonyl) amino]-5-phenylpent-4-enoic acid (PDB code: JZI), a Rapid …
Number of citations: 0 ibn.idsi.md
A Kusakabe, I Molnár, SP Stock - Plant Disease, 2023 - Am Phytopath Society
… cinnamic acid (t-CA) and (4E)-5-phenylpent-4-enoic acid (PPA), have a synergistic effect against RKNs in … sonorensis, trans-cinnamic acid (t-CA) and (4E)-5-phenylpent-4-enoic acid 86 …
Number of citations: 3 apsjournals.apsnet.org
SY Tsai, YW Huang, CM Chou - Advanced Synthesis & …, 2023 - Wiley Online Library
… Subsequently, we checked the generalizability of this reaction on another chain-elongated substrate (E)-3,3dimethyl-5-phenylpent-4-enoic acid (8). The corresponding distal-…
Number of citations: 2 onlinelibrary.wiley.com
D Varga, L Crisan, L Pacureanu - Rev. Roum. Chim, 2017 - researchgate.net
… -2-ylcarbonyl)amino]- 5-phenylpent4-enoic acid, the ligand interacts with Ser114 and Lys63 … -2-ylcarbonyl)amino]- 5-phenylpent-4-enoic acid suggests a similar orientation into the …
Number of citations: 1 www.researchgate.net
A Kusakabe - 2020 - search.proquest.com
… sonorensis strain Caborca, and identified as trans-cinnamic acid (TCA), (4E)-5-phenylpent-4enoic acid (PPA) and indole. Results from in vitro bioassays revealed that these SMs have …
Number of citations: 2 search.proquest.com
AH Ye, Y Zhang, YY Xie, HY Luo, JW Dong… - Organic …, 2019 - ACS Publications
… Desired cyclization product 3s was obtained in 78% yield using (E)-5-phenylpent-4-enoic acid 1s as a substrate, whereas desired product 3t was delivered in only 23% yield using …
Number of citations: 47 pubs.acs.org

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